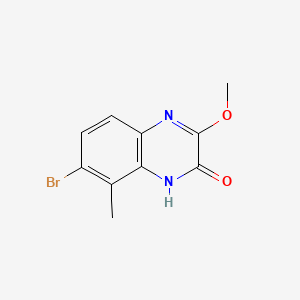![molecular formula C15H15N3O B13938801 1-(Benzofuran-2-yl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B13938801.png)
1-(Benzofuran-2-yl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PYRAZOLO[3,4-B]AZEPINE, 1-(2-BENZOFURANYL)-1,4,5,6,7,8-HEXAHYDRO- is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is part of the broader class of pyrazoloazepines, which are known for their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
The synthesis of PYRAZOLO[3,4-B]AZEPINE, 1-(2-BENZOFURANYL)-1,4,5,6,7,8-HEXAHYDRO- can be achieved through various synthetic routes. One common method involves the reaction of 5-aminopyrazoles with pyruvic acid using l-proline as a catalyst. This reaction can be carried out using either microwave-assisted or conventional heating methods The microwave-assisted method offers the advantage of shorter reaction times and higher yields
Analyse Des Réactions Chimiques
PYRAZOLO[3,4-B]AZEPINE, 1-(2-BENZOFURANYL)-1,4,5,6,7,8-HEXAHYDRO- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the pyrazole or azepine rings .
Applications De Recherche Scientifique
This compound has been studied for its potential applications in various scientific fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an antioxidant and antibacterial agent . Studies have demonstrated its ability to selectively inhibit the growth of certain bacterial strains, such as Neisseria gonorrhoeae . Additionally, its antioxidant properties have been evaluated using assays like DPPH and ORAC .
Mécanisme D'action
The mechanism of action of PYRAZOLO[3,4-B]AZEPINE, 1-(2-BENZOFURANYL)-1,4,5,6,7,8-HEXAHYDRO- involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and proteins involved in oxidative stress and bacterial growth . The exact molecular targets and pathways can vary depending on the specific biological context, but they generally involve interactions with cellular components that regulate oxidative stress and microbial proliferation.
Comparaison Avec Des Composés Similaires
PYRAZOLO[3,4-B]AZEPINE, 1-(2-BENZOFURANYL)-1,4,5,6,7,8-HEXAHYDRO- can be compared to other similar compounds, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-b]quinolines . These compounds share a similar core structure but differ in their substituents and specific biological activities. For example, pyrazolo[3,4-b]pyridines have been studied for their anticancer properties, while pyrazolo[3,4-b]quinolines have shown activity against various cancer cell lines . The uniqueness of PYRAZOLO[3,4-B]AZEPINE, 1-(2-BENZOFURANYL)-1,4,5,6,7,8-HEXAHYDRO- lies in its specific combination of pyrazole and azepine rings, which confer distinct biological activities and synthetic versatility.
Propriétés
Formule moléculaire |
C15H15N3O |
|---|---|
Poids moléculaire |
253.30 g/mol |
Nom IUPAC |
1-(1-benzofuran-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine |
InChI |
InChI=1S/C15H15N3O/c1-2-7-13-11(5-1)9-14(19-13)18-15-12(10-17-18)6-3-4-8-16-15/h1-2,5,7,9-10,16H,3-4,6,8H2 |
Clé InChI |
LVQJZYJCPITORK-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC2=C(C1)C=NN2C3=CC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B13938721.png)



![2,8-Diazaspiro[4.5]decane-1,3-dione, 8-methyl-](/img/structure/B13938742.png)


![tert-Butyl 2-bromo-1-methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B13938765.png)
![3-(5-{5-Bromofuran-2-yl}-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13938770.png)
![1-Cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbut-3-en-1-one](/img/structure/B13938773.png)

![4-[(2-Bromoacetyl)oxy]-2-naphthalenecarboxylic acid](/img/structure/B13938779.png)


